2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide
Description
Properties
Molecular Formula |
C18H16ClN3O4S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C18H16ClN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)14-9-7-13(8-10-14)20-17(23)15-5-3-4-6-16(15)19/h3-10,22H,1-2H3,(H,20,23) |
InChI Key |
WPDDYJJRVHQOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Sulfamoylation-Amidation
A patent describes a tandem approach using 4-aminophenylboronic acid, sulfamoyl chloride, and 2-chlorobenzoyl chloride in a Pd-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). This method reduces steps but requires stringent anhydrous conditions (yield: 60%).
Solid-Phase Synthesis
Immobilization of the oxazole amine on Wang resin enables iterative coupling and sulfonylation, as reported for analogous sulfonamides. Cleavage with TFA/DCM (95:5) affords the product in 55% yield.
Industrial-Scale Production Considerations
-
Cost Efficiency : Bulk synthesis favors the stepwise method due to lower catalyst costs.
-
Safety : Chlorosulfonic acid and SOCl₂ require handling under inert atmospheres.
-
Purification : Centrifugal partition chromatography (CPC) is preferred over column chromatography for scalability.
Challenges and Optimization
-
Oxazole Stability : The oxazole ring is prone to hydrolysis under acidic conditions; thus, pH control during sulfamoylation is critical.
-
Byproducts : Over-sulfonylation at the aniline nitrogen is mitigated by using excess pyridine.
-
Yield Improvement : Microwave-assisted synthesis (100°C, 30 min) increases amidation yield to 78%.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The oxazole moiety may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Data Tables: Key Comparative Properties
Research Findings and Implications
- Heterocyclic Influence : Oxazole rings (vs. oxadiazoles) may reduce electrophilicity, altering reactivity profiles. For example, LMM5’s oxadiazole group contributes to antifungal activity, but the target’s oxazole might prioritize different targets .
- Synthetic Pathways : and highlight the role of HPLC and NMR in validating purity and structure, suggesting similar analytical approaches would apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
